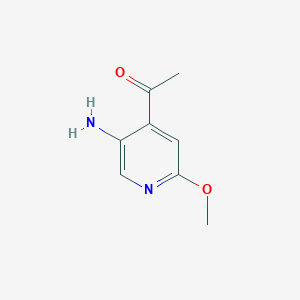
1-(5-Amino-2-methoxypyridin-4-YL)ethanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(5-Amino-2-methoxypyridin-4-yl)ethan-1-one is an organic compound with a molecular formula of C8H10N2O2 It is a derivative of pyridine, a basic heterocyclic organic compound
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(5-Amino-2-methoxypyridin-4-yl)ethan-1-one typically involves the following steps:
Starting Material: The synthesis begins with 2-methoxypyridine.
Nitration: The 2-methoxypyridine undergoes nitration to form 5-nitro-2-methoxypyridine.
Reduction: The nitro group is then reduced to an amino group, resulting in 5-amino-2-methoxypyridine.
Acylation: Finally, the amino compound is acylated with ethanoyl chloride to yield 1-(5-Amino-2-methoxypyridin-4-yl)ethan-1-one.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar steps but on a larger scale, with optimizations for yield and purity. This could include the use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
1-(5-Amino-2-methoxypyridin-4-yl)ethan-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form amines or other reduced derivatives.
Substitution: The amino and methoxy groups can participate in substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Substitution reactions often involve halogenating agents or nucleophiles under acidic or basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitro derivatives, while reduction could produce various amines.
Scientific Research Applications
1-(5-Amino-2-methoxypyridin-4-yl)ethan-1-one has several scientific research applications:
Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds, particularly those targeting neurological and inflammatory conditions.
Materials Science: The compound is explored for its potential use in the development of novel materials, including polymers and nanomaterials.
Biological Studies: It serves as a probe in biochemical assays to study enzyme interactions and cellular pathways.
Industrial Applications: The compound is used in the synthesis of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism of action of 1-(5-Amino-2-methoxypyridin-4-yl)ethan-1-one involves its interaction with specific molecular targets, such as enzymes or receptors. The amino group can form hydrogen bonds with active sites, while the methoxy group can participate in hydrophobic interactions. These interactions can modulate the activity of the target molecules, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
1-(5-Methyl-2-pyridinyl)ethanone: This compound has a similar pyridine structure but with a methyl group instead of an amino group.
1-(5-Methoxypyridin-2-yl)ethanone: This compound has a methoxy group at a different position on the pyridine ring.
Uniqueness
1-(5-Amino-2-methoxypyridin-4-yl)ethan-1-one is unique due to the presence of both an amino and a methoxy group on the pyridine ring
Properties
Molecular Formula |
C8H10N2O2 |
|---|---|
Molecular Weight |
166.18 g/mol |
IUPAC Name |
1-(5-amino-2-methoxypyridin-4-yl)ethanone |
InChI |
InChI=1S/C8H10N2O2/c1-5(11)6-3-8(12-2)10-4-7(6)9/h3-4H,9H2,1-2H3 |
InChI Key |
DEPCINVQBCEDDJ-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C1=CC(=NC=C1N)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(2R)-3-[(tert-Butoxycarbonyl)amino]-2-(3,4-difluorobenzyl)propanoic acid](/img/structure/B15202905.png)
![8-(2-Amino-1-methyl-6-phenylimidazo[4,5-b]pyridyl)-2'-deoxyguanosine](/img/structure/B15202909.png)
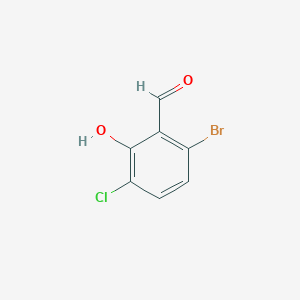
![[(2R,3R,4R,5R)-3,4-dibenzoyloxy-5-(2-chloropurin-9-yl)oxolan-2-yl]methyl benzoate](/img/structure/B15202926.png)
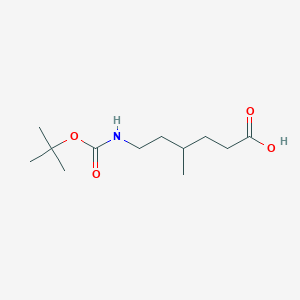
![(E)-3-[(2R)-Morpholin-2-yl]prop-2-enoic acid;2,2,2-trifluoroacetic acid](/img/structure/B15202942.png)
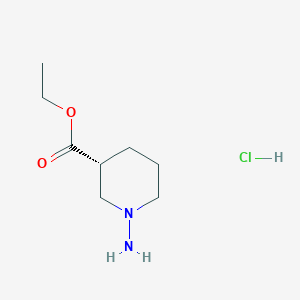
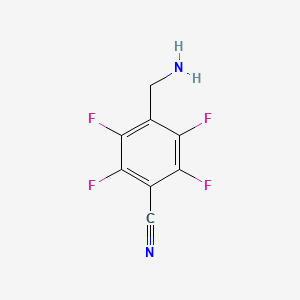
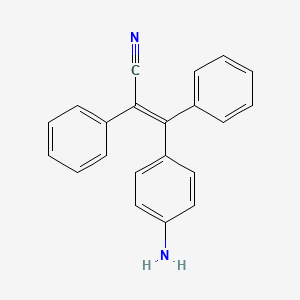
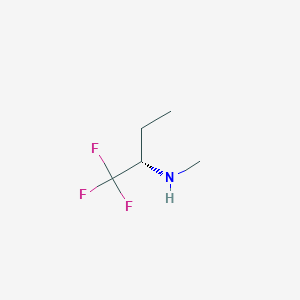
![2-((6-Bromo-2-ethyl-8-methylimidazo[1,2-a]pyridin-3-yl)(methyl)amino)-4-(4-fluorophenyl)thiazole-5-carbonitrile](/img/structure/B15202976.png)
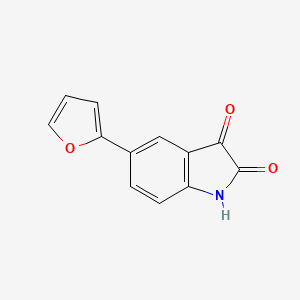
![[2-[2-(Hexadecanoylamino)-4-nitrophenyl]-2-phosphonooxyethyl]-trimethylazanium;hydroxide](/img/structure/B15202997.png)
![3-Chloro-6-[2,2,2-trifluoro-1-(trifluoromethyl)ethoxy]pyridazine](/img/structure/B15203004.png)
